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molecular formula C12H10ClNO4 B8786807 4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 305801-19-8

4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No. B8786807
M. Wt: 267.66 g/mol
InChI Key: UTTQAMSJDMUWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06638945B1

Procedure details

4-chloro-6,7-dimethoxy-3-quinolinecarboxylic ethyl ester (ex RSL) (50 g) was suspended in ethanol (400 ml) and aqueous 2M sodium hydroxide (400 ml) was added with stirring, stirred for 24 hours. The reaction mixture was diluted with water (400 ml), cooled in an ice/water bath and brought to pH4 by carefully addition of concentrated hydrochloric acid. The resulting solid was filtered off, washed with water and dried in a vacuum oven at 50° C. To give 4-chloro-6,7-dimethoxy-3-quinolinecarboxylic acid (52.7 g, 98.7%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:16])=[CH:13][C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[O:5])C.[OH-].[Na+].Cl>C(O)C.O>[Cl:16][C:15]1[C:14]2[C:9](=[CH:10][C:11]([O:19][CH3:20])=[C:12]([O:17][CH3:18])[CH:13]=2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 52.7 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 116.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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